3-Dimethylaminoacrolein
Overview
Description
Preparation Methods
3-(Dimethylamino)acrylaldehyde can be synthesized through several methods. One common method involves the addition of dimethylamine to the triple bond of propynal (propargyl aldehyde) via a Reppe vinylation . propynal is not suitable for industrial synthesis due to its tendency to explode . Instead, vinyl ethers like ethyl vinyl ether are more appropriate. These react with phosgene and dimethylformamide (forming the Vilsmeier reagent) to produce 3-ethoxypropenylidene dimethylammonium chloride, which in a weakly alkaline medium forms 3-(Dimethylamino)acrylaldehyde . Another method involves reacting isobutyl vinyl ether with the iminium chloride derived from dimethylformamide and phosgene, yielding 3-(Dimethylamino)acrylaldehyde in dilute sodium hydroxide solution .
Chemical Reactions Analysis
3-(Dimethylamino)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The activated aldehyde group reacts quantitatively with dialkyl sulfates such as dimethyl sulfate.
Cycloaddition: It can participate in cycloaddition reactions to form nitrogen-containing heterocycles like pyridines, pyrimidines, pyrroles, or pyrazoles.
Scientific Research Applications
3-(Dimethylamino)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as a reactive molecular building block for the formation of nitrogen-containing heterocycles.
Biology: The compound has been studied for its ability to reverse the hypnotic effect of morphine in mice.
Industry: It is used in the synthesis of various chemical intermediates and products.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)acrylaldehyde involves its interaction with molecular targets and pathways. For instance, it can inhibit specific pathways to induce apoptosis in certain cell types . The compound’s effects are mediated through its functional groups, which allow it to interact with various biological molecules and pathways .
Comparison with Similar Compounds
3-(Dimethylamino)acrylaldehyde can be compared with other similar compounds, such as:
3-Aminoacrolein: Unlike 3-(Dimethylamino)acrylaldehyde, 3-Aminoacrolein is less stable and more toxic.
Dimethylformamide (DMF): 3-(Dimethylamino)acrylaldehyde can be thought of as vinylogous DMF, combining the functionalities of an unsaturated aldehyde and an enamine.
Malondialdehyde: 3-(Dimethylamino)acrylaldehyde can be used as a nontoxic precursor for the genotoxic, mutagenic, and potentially carcinogenic malondialdehyde.
Properties
CAS No. |
927-63-9 |
---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C5H9NO/c1-6(2)4-3-5-7/h3-5H,1-2H3 |
InChI Key |
RRLMPLDPCKRASL-UHFFFAOYSA-N |
SMILES |
CN(C)C=CC=O |
Isomeric SMILES |
CN(C)/C=C/C=O |
Canonical SMILES |
CN(C)C=CC=O |
927-63-9 | |
Pictograms |
Corrosive |
Synonyms |
3-(Dimethylamino)-2-propenal; 3-(Dimethylamino)acrolein; 3-(Dimethylamino)acrylaldehyde; 3-(Dimethylamino)propenal; 4-Dimethylamino-2-propen-1-al; β-(Dimethylamino)acrolein |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3-(Dimethylamino)acrolein, also known as 3-dimethylaminoacrylaldehyde, has the molecular formula C5H9NO and a molecular weight of 99.13 g/mol. While specific spectroscopic data isn't extensively discussed in the provided research, it's characterized by its enone structure with a dimethylamino substituent. This structure leads to characteristic peaks in NMR and IR spectra, useful for identification.
A: The reactivity of 3-(dimethylamino)acrolein with α-amino derivatives differs depending on the nature of the β-carbon substituent. Unsubstituted β-amino enones primarily undergo a 1,4-addition followed by elimination and cyclodehydration, yielding 3-functionalized pyrroles []. In contrast, 3-(dimethylamino)acrolein favors 1,2-addition followed by cyclization, resulting in 2-substituted pyrroles [].
A: 3-(Dimethylamino)acrolein plays a crucial role in synthesizing histone deacetylase (HDAC) inhibitors. It acts as a building block for creating an unusual 2-aryl-3-cyano-5-aminomethylpyridine core found in these inhibitors []. This methodology also offers access to diverse 3,5-disubstituted pyrid-2-ones and 2,3,5-trisubstituted pyridines [].
A: Yes, a modified Friedländer quinoline synthesis utilizes 3-(dimethylamino)acrolein. It acts as a masked malondialdehyde derivative, reacting with ortho-lithiated N-t-Boc-anilines or N-pivaloylanilines. Subsequent acid-induced cyclization then yields the desired quinolines [].
A: This reaction showcases the unique reactivity of corroles. Instead of the expected β-acrolein corrole, the reaction unexpectedly yields N21,N22-3-formylpropylcorrole and 10-acrolein isocorrole []. The formation of the isocorrole through electrophilic attack at the 10-position is unprecedented in porphyrinoid chemistry [].
A: Even trace amounts of acid can catalyze the rearrangement of 3-(dimethylamino)acrolein and its derivatives. For instance, 5-chloro-5-(dimethylamino)penta-2,4-dienal rearranges to 2-(dimethylamino)pyrilium chloride, which can further convert to 5-chloropenta-2,4-dien-N,N-dimethylamide []. This sensitivity to acid highlights the need for careful handling and storage.
A: Researchers frequently use a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis to confirm the structure and purity of 3-(dimethylamino)acrolein derivatives [, ]. These techniques help to identify characteristic functional groups and analyze the composition of the synthesized compounds.
A: Yes, depending on the desired outcome, alternatives exist. For instance, while 3-(dimethylamino)acrolein is used in Vilsmeier reactions to introduce formylvinyl groups, N,N-dimethylformamide can be used to introduce formyl groups []. The choice of reagent depends on the specific structural modification desired.
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